molecular formula C9H10N2O2 B8192434 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid

Cat. No.: B8192434
M. Wt: 178.19 g/mol
InChI Key: STHHGCBNJNGKMK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid (CAS: 885278-22-8, molecular formula: C₉H₁₀N₂O₂) is a partially saturated bicyclic heterocyclic compound featuring a carboxylic acid substituent at the 2-position of the naphthyridine core. Its structure combines a tetrahydro-[1,8]naphthyridine scaffold with a carboxylic acid group, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-2,5,7H,3-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHGCBNJNGKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1C(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine derivatives. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include solvents like ethanol, acetic acid, and water .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the naphthyridine ring .

Comparison with Similar Compounds

Structural and Isomeric Differences

Table 1: Structural Comparison of Key Naphthyridine Derivatives
Compound Name CAS Number Core Structure Substituent Position Functional Group
1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid 885278-22-8 1,8-naphthyridine 2-position Carboxylic acid
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid 1219022-86-2 1,5-naphthyridine 2-position Carboxylic acid
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid 445490-61-9 1,8-naphthyridine 2-position Acetic acid side chain
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid HCl 1057652-51-3 1,6-naphthyridine 2-position Carboxylic acid (HCl salt)
  • Isomerism : The 1,5- and 1,8-naphthyridine isomers differ in nitrogen atom positioning, influencing electronic properties and binding affinities. For example, 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid (CAS: 1219022-86-2) has a predicted pKa of 1.51, suggesting higher acidity than the 1,8-isomer due to resonance effects .
  • Functional Groups : Derivatives like 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid (CAS: 445490-61-9) replace the carboxylic acid with an acetic acid side chain, altering solubility and steric interactions .

Physicochemical Properties

Table 2: Key Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility Profile
1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid Not reported ~1.3 (estimated) ~2.5 (estimated) Moderate in polar solvents
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid 401.7 (predicted) 1.29 (predicted) 1.51 Enhanced solubility in acidic media
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid HCl Not reported 1.29 (predicted) N/A High water solubility (salt form)
  • Hydrochloride Salts : The 1,6-naphthyridine derivative (CAS: 1057652-51-3) exists as a hydrochloride salt, improving aqueous solubility for pharmaceutical formulations .
  • Thermal Stability : The 1,5-isomer’s higher predicted boiling point (401.7°C) suggests stronger intermolecular interactions compared to the 1,8-isomer .

Pharmacological and ADMET Profiles

  • Drug Likeness : The parent compound and its analogs are evaluated for bioavailability, solubility, and lipophilicity using in silico tools. For instance, 1,8-naphthyridine derivatives show favorable ADMET profiles, with low predicted toxicity and moderate blood-brain barrier permeability .
  • Biological Activity : The carboxylic acid group in the 2-position is critical for binding to metalloenzymes (e.g., matrix metalloproteinases), while isomerism (1,5 vs. 1,8) affects target selectivity .

Biological Activity

Overview

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid can be achieved through various methods:

  • Friedländer Synthesis : This involves the condensation of 2-aminopyridine with a carbonyl compound followed by cyclization under acidic or basic conditions.
  • Industrial Methods : Large-scale synthesis often employs continuous flow reactors and advanced catalytic systems to optimize yield and purity.

Enzyme Inhibition

Research indicates that 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid acts as an enzyme inhibitor. Its mechanism typically involves binding to the active site of enzymes, thereby blocking their activity. Specific studies have demonstrated its potential in inhibiting various enzymes involved in metabolic pathways.

Receptor Modulation

The compound has shown promising results in modulating cannabinoid receptors (CB1 and CB2). A study found that derivatives of naphthyridine exhibited greater affinity for the CB2 receptor compared to CB1, indicating potential therapeutic applications in pain management and inflammation .

The biological activity of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid can be attributed to its structural features:

  • Binding Affinity : The presence of the carboxylic acid group enhances its ability to interact with biological targets.
  • Molecular Interaction : The compound may operate through competitive inhibition at enzyme active sites or allosteric modulation at receptor sites.

Case Studies

  • Cannabinoid Receptor Binding :
    • A series of naphthyridine derivatives were synthesized and evaluated for their binding affinity to CB receptors. The results indicated a significant preference for CB2 receptors over CB1 receptors .
  • Antimicrobial Activity :
    • In vitro studies have demonstrated that naphthyridine derivatives exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
  • Antiplasmodial Activity :
    • Some derivatives have been tested for their ability to inhibit Plasmodium protein kinases, showing promise as antimalarial agents .

Comparative Analysis

Property/Activity1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic AcidSimilar Compounds
Enzyme Inhibition YesVaries (some show inhibition)
Receptor Modulation Strong affinity for CB2Varies
Antimicrobial Activity Positive resultsSome derivatives show activity
Antiplasmodial Activity YesLimited data available

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